1-Azakenpaullone

描述

阿扎肯保隆是一种合成有机化合物,以其对糖原合成酶激酶-3β (GSK-3β) 的强效和选择性抑制而闻名。 该酶在各种细胞过程中起着至关重要的作用,包括胰岛素信号传导、糖原合成和 Wnt 信号通路 .

准备方法

阿扎肯保隆的合成涉及一个两步法,该方法在温和的反应条件下采用三氯化铟介导的分子内环化 . 这种方法已显示出显着提高的合成效率和减少的废物排放。 简洁的合成过程如下:

步骤 1: 三氯化铟介导的分子内环化。

步骤 2: 温和的反应条件以完成合成。

化学反应分析

Structural Modifications and Derivatives

Modifications to the paullone scaffold enhance selectivity for GSK-3β over cyclin-dependent kinases (CDKs):

-

Aza-Substitution : Replacing the C1 carbon with nitrogen (1-aza modification) redistributes electron density, reducing CDK1/cyclin B binding affinity while maintaining GSK-3β inhibition ( ).

-

9-Cyano Derivative (Cazpaullone) : Introducing a cyano group at C9 improves β-cell protective effects in diabetes models, highlighting the role of electronic effects in biological activity ( ).

| Derivative | IC₅₀ (GSK-3β) | Selectivity (GSK-3β vs. CDK1) | Key Application |

|---|---|---|---|

| This compound | 18 nM | >100-fold | Cellular regeneration |

| Cazpaullone | 23 nM | >50-fold | β-cell replication |

Reactivity and Charge Distribution

The selectivity of this compound is attributed to its unique charge distribution:

-

The electron-deficient pyridinic nitrogen at position 1 creates a dipole moment that favors interactions with GSK-3β’s ATP-binding pocket ( ).

-

Molecular docking studies suggest the bromine atom at C9 forms hydrophobic contacts with Leu132 and Val135 residues in GSK-3β, stabilizing the inhibitor-enzyme complex ( ).

Stability and Solubility

This compound exhibits limited aqueous solubility but high stability in DMSO (≥15 mg/mL) ( ). Its powder form remains stable at -20°C for long-term storage, with no significant degradation under ambient conditions for short periods ( ).

Comparative Analysis with Paullone Analogues

| Parameter | This compound | Kenpaullone |

|---|---|---|

| GSK-3β IC₅₀ | 18 nM | 23 nM |

| CDK1/cyclin B IC₅₀ | 2.0 µM | 0.4 µM |

| Synthetic Complexity | Low (2 steps) | Moderate (4–5 steps) |

The 1-aza modification reduces off-target CDK activity while maintaining potency, making it preferable for targeted therapies ( ).

Key Research Findings

-

Cellular Regeneration : this compound promotes β-cell proliferation in rat insulinoma cells (INS-1E) at 1 µM, with minimal cytotoxicity ( ).

-

Kinase Selectivity : Its >100-fold selectivity for GSK-3β over CDK1/cyclin B is unmatched among paullones ( ).

-

Mechanistic Insights : Transient upregulation of Pax4 mRNA in β cells links GSK-3β inhibition to transcriptional regulation ( ).

科学研究应用

Osteoblastic Differentiation and Bone Tissue Engineering

Mechanism of Action : 1-Azakenpaullone enhances osteoblastic differentiation in human mesenchymal stem cells (MSCs) through the activation of Wnt signaling pathways. This activation leads to the nuclear accumulation of β-catenin, which is essential for the expression of osteoblast-specific genes such as Runx2.

Key Findings :

- Increased Alkaline Phosphatase (ALP) Activity : Treatment with this compound significantly increased ALP activity in MSCs, indicating enhanced osteoblastic differentiation .

- Mineralized Matrix Formation : The compound promoted mineralized matrix formation, confirmed by Alizarin red staining .

- Gene Expression Profiling : Global gene expression analysis revealed that this compound treatment resulted in the upregulation of 1750 mRNA transcripts associated with bone formation, including key markers like COL1A1 and OPN .

| Parameter | Control (DMSO) | This compound (3 µM) |

|---|---|---|

| ALP Activity (relative units) | Baseline | Significantly increased |

| Mineralized Matrix Formation | Minimal | Substantial |

| Upregulated Genes | - | ALP, OC, ON, COL1A1, OPN |

Cellular Regeneration and Regenerative Medicine

Recent studies suggest that this compound may have broader implications in cellular regeneration beyond bone tissue. Its selective inhibition of GSK-3β can promote cellular survival and proliferation in various contexts.

Research Insights :

- Enhanced Cell Viability : In vitro studies demonstrated that MSCs treated with this compound exhibited improved viability compared to controls .

- Potential for Tissue Engineering : The compound's ability to modulate signaling pathways related to cell growth makes it a promising candidate for applications in tissue engineering and regenerative therapies .

Neuroprotection and Cognitive Enhancement

In the field of neuroscience, GSK-3β inhibitors like this compound have been investigated for their neuroprotective effects.

Case Studies :

- Tau Phosphorylation Reduction : Research indicates that GSK-3β inhibition can reduce tau phosphorylation, a key factor in neurodegenerative diseases such as Alzheimer's .

- Cognitive Improvement in Animal Models : In transgenic mouse models expressing human tau, treatment with GSK-3 inhibitors led to reduced tau aggregation and improved cognitive functions .

作用机制

阿扎肯保隆通过选择性抑制糖原合成酶激酶-3β (GSK-3β) 来发挥其作用。 这种抑制影响了几条细胞通路,包括胰岛素信号传导、糖原合成和 Wnt 信号传导 . 该化合物充当 ATP 竞争性抑制剂,与 GSK-3β 的 ATP 结合位点结合并阻止其活性 . 这种抑制会导致各种下游效应,包括增加细胞增殖、干性和分化 .

相似化合物的比较

阿扎肯保隆由于其对 GSK-3β 的选择性抑制而独一无二,对其他相关激酶(如细胞周期蛋白依赖性激酶 (CDK) CDK1 和 CDK5)的活性最小 . 类似的化合物包括:

肯保隆: 另一种 GSK-3β 抑制剂,但对 CDK 的活性更广。

TTNPB: 维甲酸的类似物,选择性激活维甲酸受体.

这些化合物在作用机制上有一些相似之处,但在选择性和具体应用方面有所不同。

生物活性

1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β) that has garnered attention for its potential applications in regenerative medicine, particularly in enhancing osteoblast differentiation and function in human mesenchymal stem cells (MSCs). This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

This compound selectively inhibits GSK-3β, a key regulator in various signaling pathways including Wnt, Hedgehog, and TGFβ. By inhibiting GSK-3β, this compound promotes the activation of these pathways, which are crucial for cell proliferation, differentiation, and survival. The compound has been shown to enhance the expression of osteoblast-specific genes and increase alkaline phosphatase (ALP) activity, a marker of osteoblastic differentiation.

Osteoblastic Differentiation

A pivotal study demonstrated that treatment with this compound significantly increased ALP activity and mineralized matrix formation in human MSCs. The study utilized a concentration of 3 µM and reported the following key findings:

- Gene Expression : Global gene expression profiling revealed that this compound treatment led to the upregulation of 1750 mRNA transcripts associated with osteoblastic differentiation while downregulating 2171 transcripts compared to control cells. Notably, genes such as ALP, osteocalcin (OC), osteonectin (ON), collagen type I alpha 1 (COL1A1), and osteopontin (OPN) were significantly upregulated .

- Signaling Pathways : Bioinformatics analysis indicated that treatment with this compound enriched networks related to CAMP, PI3K, P38 MAPK, and HIF1A signaling pathways. These networks play critical roles in connective tissue development and cellular responses to hypoxia .

Effects on β-Cell Function

In addition to its role in bone biology, this compound has been investigated for its effects on pancreatic β-cells. A study involving c-Kit Wv/+ male mice showed that administration of this compound improved glucose tolerance and enhanced β-cell proliferation by modulating the Akt/GSK-3β signaling pathway. The treatment resulted in increased levels of β-catenin and cyclin D1 in pancreatic islets, suggesting a protective effect against diabetes onset .

Study on Human MSCs

In a detailed examination of human MSCs treated with this compound:

- Methodology : Cells were treated with varying concentrations of the compound, followed by assays to measure ALP activity and mineralization.

- Results : The treated cells exhibited significantly higher ALP staining intensity and mineralized matrix formation compared to controls. This was confirmed through Alizarin red staining techniques .

In Vivo Studies on Mice

Another significant investigation involved administering this compound to c-Kit mice over two weeks:

- Findings : Treated mice showed normal fasting blood glucose levels and improved insulin secretion capabilities. The study concluded that inhibition of GSK-3β by this compound could delay diabetes onset by enhancing β-cell function .

Summary Table of Biological Activities

属性

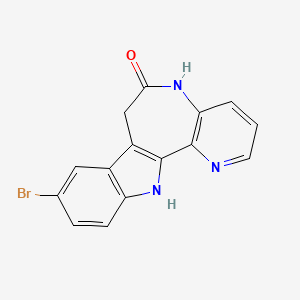

IUPAC Name |

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042686 | |

| Record name | Azakenpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。